Glycolaldehyde-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

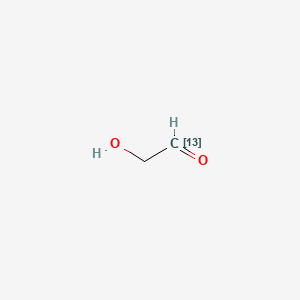

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH]=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724572 | |

| Record name | Hydroxy(1-~13~C)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71122-42-4 | |

| Record name | Hydroxy(1-~13~C)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Glycolaldehyde-1-13C: A Technical Guide for Prebiotic Chemistry Research

Introduction: In the quest to understand the origins of life, the formation of key biomolecules from simple precursors under plausible prebiotic conditions is a central theme. Glycolaldehyde (B1209225), the simplest monosaccharide, is a pivotal intermediate in the formose reaction, a process considered a likely pathway for the abiotic synthesis of sugars. The use of isotopically labeled molecules, such as Glycolaldehyde-1-13C, is indispensable for tracing reaction pathways and elucidating the mechanisms of complex prebiotic networks. This technical guide provides an in-depth overview of the synthesis of this compound, tailored for researchers in prebiotic chemistry, drug development, and related scientific fields.

Prebiotic Significance of Glycolaldehyde

Glycolaldehyde is a crucial precursor in the synthesis of more complex sugars, including ribose, the backbone of RNA. Its formation from formaldehyde, a simple and abundant C1 molecule thought to be present on the early Earth, represents a critical step in the emergence of the building blocks of life.[1] The formose reaction, an autocatalytic cascade, demonstrates how glycolaldehyde can be formed and then participate in the synthesis of a variety of sugars.[1] Studying these pathways with 13C-labeled glycolaldehyde allows for precise tracking of the carbon atoms, offering unambiguous insights into the formation of pentoses and hexoses.

Synthesis of this compound via the Formose Reaction

The primary route for the synthesis of this compound in a prebiotic context is the formose reaction, starting with 13C-labeled formaldehyde. The reaction is typically catalyzed by a base and can be influenced by various minerals.

Experimental Protocols

1. Calcium Hydroxide (B78521) Catalyzed Synthesis:

This is the classic method for inducing the formose reaction.

-

Materials:

-

Formaldehyde-13C (H¹³CHO), 99 atom % ¹³C

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized, degassed water

-

Nitrogen or Argon gas

-

Hydrochloric acid (HCl) for quenching

-

-

Procedure:

-

Prepare a 0.15 M aqueous solution of Formaldehyde-13C. To initiate the reaction, a small amount of unlabeled glycolaldehyde (e.g., 0.075 M) can be added as an autocatalyst.[2]

-

In a sealed reaction vessel under an inert atmosphere (N₂ or Ar), add the Formaldehyde-13C solution.

-

Introduce the catalyst, Calcium Hydroxide, to the solution. The concentration of the catalyst can be varied, but a typical starting point is a saturated solution.

-

Heat the reaction mixture to a temperature between 60°C and 80°C.[3]

-

The reaction is time-dependent and can be monitored by taking aliquots at various intervals (e.g., 1, 6, 24 hours).

-

Quench the reaction by acidifying the solution with HCl.

-

The resulting mixture, known as "formose," will contain a variety of sugars, including the desired this compound.

-

2. Mineral-Catalyzed Synthesis (e.g., with Borate (B1201080) Minerals):

Minerals likely present on the early Earth can also catalyze the formose reaction, sometimes with greater selectivity.

-

Materials:

-

Formaldehyde-13C (H¹³CHO), 99 atom % ¹³C

-

Borate mineral (e.g., colemanite or ulexite) or a borate buffer.[1]

-

Deionized, degassed water

-

-

Procedure:

-

Prepare a solution of Formaldehyde-13C as described above.

-

Add the borate mineral to the solution in a sealed vessel.

-

Maintain the reaction at a controlled temperature, for example, 65°C.[4]

-

The presence of borates can stabilize the sugar products, potentially leading to higher yields of certain species.

-

Monitor and quench the reaction as in the calcium hydroxide protocol.

-

Product Analysis and Purification

The crude product of the formose reaction is a complex mixture. Analysis and purification are critical steps.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for identifying the labeled carbon in glycolaldehyde and other sugar products. The chemical shift of the carbonyl carbon in this compound will be distinct and can be used for quantification.[2][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Sugars are not volatile and require derivatization before GC-MS analysis. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.[4] The mass spectrum will show a mass shift corresponding to the ¹³C isotope, confirming its incorporation.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different sugars in the formose mixture, allowing for the isolation and quantification of glycolaldehyde.[2]

Quantitative Data Summary

The yield of glycolaldehyde in the formose reaction is highly dependent on the specific conditions. Below is a summary of representative quantitative data from various studies.

| Parameter | Value | Catalyst | Notes | Reference |

| Initial [Formaldehyde] | 0.15 M | Zeolite | Glycolaldehyde was used as a co-catalyst. | [2] |

| Initial [Glycolaldehyde] | 0.075 M | Zeolite | Used to initiate the autocatalytic cycle. | [2] |

| Temperature | 65 °C | Borate Buffer | Reaction time of 1 hour. | [4] |

| pH | 10.4 | Borate Buffer | Alkaline conditions are essential. | [4] |

| Glycolaldehyde Yield | ~80% | Enzymatic | Highly selective, but not prebiotically plausible. | [4] |

| Sugar Yield (total) | 0.003% | Uncatalyzed | High temperature, alkaline conditions. | [6] |

Signaling Pathways and Experimental Workflows

The Formose Reaction Pathway

The following diagram illustrates the initial steps of the formose reaction, leading to the formation of this compound and its subsequent role in the autocatalytic cycle.

Caption: Initial steps of the formose reaction leading to this compound.

Experimental Workflow for Synthesis and Analysis

The diagram below outlines the general workflow for the synthesis and analysis of this compound.

Caption: General workflow for this compound synthesis and analysis.

Conclusion

The synthesis of this compound is a fundamental technique for researchers investigating prebiotic sugar formation. While the formose reaction provides a plausible prebiotic route, it is characterized by a complex product mixture. Careful control of reaction conditions and robust analytical methods are essential for the successful synthesis, identification, and quantification of isotopically labeled glycolaldehyde. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate chemistry of the origins of life.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. Saccharide formation by sustainable formose reaction using heterogeneous zeolite catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02321D [pubs.rsc.org]

- 3. Synthesis of 13C-enriched amino acids with 13C-depleted insoluble organic matter in a formose-type reaction in the early solar system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycolaldehyde-1-13C: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde-1-13C is the isotopically labeled form of glycolaldehyde (B1209225), the simplest possible molecule containing both an aldehyde and a hydroxyl group. As a key intermediate in fundamental biochemical pathways and a precursor in prebiotic sugar formation, the use of 13C-labeled glycolaldehyde is invaluable for metabolic tracing studies, reaction mechanism elucidation, and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy. This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines experimental protocols for its analysis, and illustrates its role in significant biological and chemical processes.

Physical and Chemical Properties

The introduction of a single 13C isotope at the aldehyde carbon does not significantly alter the macroscopic physical properties of glycolaldehyde. Therefore, the properties of the unlabeled compound serve as a reliable reference.

General Properties

| Property | Value | Source |

| Chemical Name | [1-13C]glycolaldehyde; Hydroxy(1-13C)acetaldehyde | N/A |

| CAS Number | 71122-42-4 | N/A |

| Molecular Formula | ¹³CCH₄O₂ | N/A |

| Molecular Weight | 61.04 g/mol | N/A |

| Purity | Typically ≥99% | N/A |

| Appearance | White solid | [1] |

| Storage | Store at 2-8°C. For solutions, store at -20°C for up to 2 years. | N/A |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 97 °C | [1] |

| Boiling Point | 131.3 °C | [2] |

| Density | 1.065 g/mL | [2] |

| Solubility | Soluble in water (6.1 mg/mL, may require sonication and warming) | N/A |

| Vapor Pressure | 4.97 mmHg | [1] |

Spectral Data

The primary analytical distinction of this compound lies in its spectral properties, particularly in 13C NMR and mass spectrometry.

NMR Spectroscopy

¹H NMR Data (Unlabeled Glycolaldehyde, in D₂O) [1]

-

9.62 ppm: (s, CHO)

-

5.03-5.06 ppm: (m, CH₂)

-

3.50-3.51 ppm: (m, OH)

¹³C NMR Data (Unlabeled Glycolaldehyde, in D₂O) [1][3][4]

-

92.39 ppm: (C1, CHO)

-

67.18 ppm: (C2, CH₂OH)

In the ¹³C NMR spectrum of this compound, the peak at approximately 92.39 ppm will be the most prominent due to the isotopic enrichment.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound.

-

Unlabeled Glycolaldehyde (C₂H₄O₂): Exact Mass = 60.0211 g/mol

-

This compound (¹³CCH₄O₂): Exact Mass = 61.0244 g/mol

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of glycolaldehyde is the dimerization of formaldehyde (B43269). To synthesize this compound, ¹³C-labeled formaldehyde would be utilized as the starting material.

Reaction: 2 H¹³CHO → HOCH₂-¹³CHO

General Procedure:

-

A solution of ¹³C-formaldehyde in a suitable solvent is prepared.

-

A base catalyst (e.g., calcium hydroxide) is added to the solution.

-

The reaction is allowed to proceed under controlled temperature and pH.

-

The resulting glycolaldehyde is purified from the reaction mixture using techniques such as chromatography.

Another reported method involves the selective reductive dimerization of ¹³CO₂ to glycolaldehyde.[5] This two-step, one-pot process first reduces ¹³CO₂ to ¹³C-formaldehyde, which then undergoes a carbene-catalyzed C-C bond formation to yield Glycolaldehyde-1,2-¹³C₂. A similar approach targeting only one carbon would yield the desired product.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated method for the quantification of glycolaldehyde in aqueous solutions has been developed and can be adapted for the analysis of this compound.[6][7]

Sample Preparation:

-

Dilute the aqueous sample containing this compound one-hundred-fold in acetonitrile.

-

If an internal standard is used, it should be added to the diluted sample.

GC-MS Parameters:

-

Column: Free-fatty acid polyethylene (B3416737) glycol capillary column

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1)

-

Initial Oven Temperature: 80 °C

-

Temperature Gradient: 60 °C/min to a final temperature of 220 °C

-

Mobile Phase Flow Rate: 2 mL/min

-

Mass Spectrometer: Operated in electron ionization (EI) mode, monitoring for the specific m/z of this compound and its fragments.

Biological and Chemical Significance

This compound is a valuable tracer for studying key metabolic and prebiotic chemical pathways.

The Formose Reaction

The formose reaction is the formation of sugars from formaldehyde and is a plausible pathway for the abiotic synthesis of carbohydrates. Glycolaldehyde is a critical intermediate in this reaction. The use of ¹³C-labeled formaldehyde allows for the tracing of carbon atoms through the complex network of reactions leading to various sugars.

Caption: The Formose Reaction Pathway.

Purine (B94841) Catabolism

In purine catabolism, the breakdown of purine nucleotides can lead to the formation of glycolaldehyde. This pathway is significant in understanding nucleotide turnover and related metabolic disorders.

Caption: Purine Catabolism to Glycolaldehyde.

Conclusion

This compound is a powerful tool for researchers in biochemistry, drug development, and origins of life studies. Its distinct mass and NMR signature allow for precise tracking and quantification in complex biological and chemical systems. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this important isotopically labeled compound.

References

- 1. Glycolaldehyde | C2H4O2 | CID 756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycolaldehyde - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Role of 13C-Labeled Glycolaldehyde in Abiogenesis Theories: A Technical Guide

Introduction

The origin of life, or abiogenesis, remains one of the most profound questions in science. Central to this field are theories explaining the prebiotic synthesis of life's essential building blocks. Glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide, is a cornerstone molecule in these theories, particularly in the context of the formose reaction and the RNA World hypothesis. The formose reaction describes a plausible pathway for the formation of complex sugars from formaldehyde (B43269), a simple organic molecule thought to be abundant on early Earth.[1][2] Glycolaldehyde acts as a crucial intermediate and autocatalyst in this process.[1] The RNA World hypothesis posits that RNA, not DNA, was the primary genetic material for early life.[3][4] The synthesis of ribose, the sugar component of the RNA backbone, is therefore a critical step, and the formose reaction provides a potential route.[5]

To empirically test these theories and trace the intricate chemical pathways, scientists employ isotopic labeling. By replacing standard carbon-12 (¹²C) atoms with the stable, heavier isotope carbon-13 (¹³C), researchers can track the journey of specific molecules through complex reaction networks. This guide provides a technical overview of the role of ¹³C-labeled glycolaldehyde in abiogenesis research, detailing its application in elucidating prebiotic synthetic routes, summarizing key quantitative data, and outlining the experimental protocols involved.

Glycolaldehyde's Central Role in Prebiotic Chemistry

Glycolaldehyde's significance stems from its position as the first key intermediate in the formose reaction, a process that converts formaldehyde into a variety of sugars.[6] The reaction is autocatalytic, meaning that glycolaldehyde itself catalyzes the production of more glycolaldehyde from formaldehyde.[1] This cycle, once initiated, can lead to the formation of larger sugars, including the pentoses (like ribose) and hexoses necessary for life.[7]

However, the formose reaction is notoriously "messy," producing a complex mixture of sugars with low selectivity for ribose.[5] Furthermore, the initial formation of glycolaldehyde from formaldehyde is slow and presents a classic "chicken-and-egg" problem.[8] The discovery of glycolaldehyde in interstellar space and on meteorites suggests a potential extraterrestrial delivery mechanism, providing a source for this vital prebiotic precursor on the early Earth.[8][9]

Tracing Prebiotic Pathways with ¹³C-Labeled Glycolaldehyde

The use of ¹³C-labeled glycolaldehyde is a powerful technique to deconstruct the complex product mixtures of simulated prebiotic reactions.[10] By introducing glycolaldehyde with a known ¹³C enrichment into a reaction with unenriched formaldehyde, researchers can precisely track which products are derived from glycolaldehyde versus those formed solely from formaldehyde. This method is crucial for:

-

Elucidating Reaction Mechanisms: Following the ¹³C label allows for the unambiguous identification of reaction intermediates and final products derived from glycolaldehyde.

-

Quantifying Product Yields: It enables the precise measurement of how much of each product, such as specific amino acids or sugars, incorporates carbon from the initial glycolaldehyde.

-

Investigating Kinetic Isotope Effects (KIE): Reactions involving ¹³C can proceed at slightly different rates than those with ¹²C. Analyzing the resulting isotopic fractionation provides deep insights into reaction mechanisms and the conditions under which these reactions occurred.[10]

A notable application is in studying the ammonia-involved formose-type reaction (AFR), where aldehydes and ammonia (B1221849) react to form not only sugars but also amino acids. Isotopic labeling experiments have shown that kinetic isotope effects during this reaction can lead to significant ¹³C enrichment in the resulting amino acids, a phenomenon also observed in carbonaceous meteorites.[10]

Data Presentation: Isotopic Analysis of Prebiotic Products

Quantitative data from isotopic labeling experiments are fundamental to validating abiogenesis models. The table below summarizes results from a representative study simulating prebiotic reactions in the early solar system using ¹³C-labeled glycolaldehyde.

| Reactant / Product | Initial δ¹³C (‰) | Final δ¹³C (‰) | Carbon-based Yield (%) | Reference |

| Formaldehyde (FA) | -42.6 | - | 50% (Initial) | [10] |

| Glycolaldehyde (GA) | -16.7 | - | 50% (Initial) | [10] |

| Bulk Soluble Organic Matter (SOM) | -29.7 (Average) | +1.2 | >90% | [10] |

| Glycine | - | +16.4 | ~0.1% | [10] |

| Alanine | - | +20.1 | ~0.05% | [10] |

| β-Alanine | - | +22.0 | ~0.05% | [10] |

| Insoluble Organic Matter (IOM) | - | -34.1 | ~2-3% | [10] |

Table 1: Carbon isotopic compositions (δ¹³C) and yields of products from an ammonia-involved formose-type reaction. The initial mixture contained formaldehyde and ¹³C-enriched glycolaldehyde reacted at 80°C for 90 days. The positive δ¹³C values in amino acids indicate significant ¹³C enrichment compared to the starting materials.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of prebiotic chemistry experiments. Below are generalized protocols based on published studies involving ¹³C-labeled glycolaldehyde.

Protocol 1: Ammonia-Involved Formose-type Reaction (AFR)

-

Reactant Preparation:

-

Prepare an aqueous solution containing formaldehyde (e.g., 1 M), ¹³C-labeled glycolaldehyde (e.g., 1 M, with a known δ¹³C value), and ammonia (e.g., 2 M).[10]

-

The specific isotopic enrichment of the glycolaldehyde should be determined beforehand using an isotope ratio mass spectrometer.

-

-

Reaction Conditions:

-

Sample Processing and Analysis:

-

After the reaction, separate the products into different fractions: soluble organic matter (SOM) and insoluble organic matter (IOM).

-

Hydrolyze a portion of the SOM fraction (e.g., with 6 M HCl) to break down polymers and release monomeric compounds like amino acids.

-

Derivatize the amino acids (e.g., esterification followed by trifluoroacetylation) to make them volatile for gas chromatography.

-

Analyze the derivatized amino acids using a Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) system to determine the δ¹³C value of each individual amino acid.

-

Analyze the bulk isotopic composition of the SOM and IOM fractions using an Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS).

-

Protocol 2: Synthesis of ¹³C-Labeled Glycolaldehyde

While often commercially available, ¹³C-labeled glycolaldehyde can be synthesized for specific labeling patterns. A common route involves the oxidation of ¹³C-labeled ethylene (B1197577) glycol.

-

Starting Material: Obtain ethylene glycol labeled at one or both carbon positions with ¹³C (e.g., [1,2-¹³C₂]ethylene glycol).

-

Oxidation: Perform a controlled oxidation of the labeled ethylene glycol. A variety of oxidizing agents can be used, such as hydrogen peroxide with a ferrous salt catalyst (Fenton's reagent) or selective enzymatic oxidation.

-

Purification: The reaction will produce a mixture including glycolaldehyde, glyoxal, and glycolic acid. Purify the ¹³C-labeled glycolaldehyde from the mixture using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C NMR spectrum will clearly show the position of the isotopic label.

Mandatory Visualizations

Visual models are essential for understanding the complex relationships in prebiotic chemical networks and experimental designs.

Conclusion

The study of ¹³C-labeled glycolaldehyde provides indispensable empirical data for grounding theories of abiogenesis in chemical reality. By acting as a molecular tracer, it allows scientists to navigate the labyrinthine chemical networks proposed for the prebiotic world. The quantitative data derived from these experiments, particularly the isotopic enrichment observed in key biomolecules like amino acids, offer compelling evidence that processes analogous to the formose reaction could have occurred in the early solar system, contributing to the inventory of organic compounds necessary for the origin of life.[10] Future research will undoubtedly continue to leverage the power of stable isotope labeling to refine our understanding of the specific environmental conditions and catalytic processes that transformed simple precursors like glycolaldehyde into the complex machinery of life.

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. RNA world - Wikipedia [en.wikipedia.org]

- 4. The RNA world hypothesis: the worst theory of the early evolution of life (except for all the others)a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proto-metabolism - Wikipedia [en.wikipedia.org]

- 6. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Abiogenesis - Wikipedia [en.wikipedia.org]

- 10. Synthesis of 13C-enriched amino acids with 13C-depleted insoluble organic matter in a formose-type reaction in the early solar system - PMC [pmc.ncbi.nlm.nih.gov]

Glycolaldehyde-1-13C: A Technical Guide for its Application as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolaldehyde-1-13C, the simplest monosaccharide isotopically labeled at the aldehyde carbon, serves as a crucial building block in modern organic synthesis. Its incorporation into complex molecules enables detailed mechanistic studies, metabolic pathway elucidation, and the development of internal standards for quantitative analysis. This technical guide provides an in-depth overview of the synthetic applications of this compound, focusing on its use in the synthesis of labeled carbohydrates and heterocyclic compounds. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate its use in research and drug development.

Introduction

Isotopically labeled compounds are indispensable tools in chemical and biomedical research. This compound, with its strategic placement of a stable isotope, offers a unique entry point for introducing a 13C label into a variety of organic molecules. This guide explores its utility as a synthetic precursor, moving beyond its common application as a tracer in metabolic flux analysis. The reactions highlighted demonstrate its potential in building complex, labeled molecules for advanced research applications.

Chemical Properties and Availability

This compound is commercially available, typically as a 0.1 M solution in water, with an isotopic purity of approximately 99 atom % 13C.[1] It is essential to consider that in aqueous solutions, glycolaldehyde (B1209225) exists in equilibrium with its hydrated form and dimeric structures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | ¹³CCH₄O₂ |

| Molecular Weight | 61.04 g/mol |

| CAS Number | 71122-42-4[2] |

| Appearance | Typically supplied as a solution in water |

| Isotopic Purity | ≥99 atom % ¹³C[1] |

| Storage | 2-8°C for solutions[1] |

Synthetic Applications

Synthesis of Isotopically Labeled Carbohydrates

Glycolaldehyde is a fundamental C2 building block in carbohydrate chemistry, particularly in the context of the formose reaction, which generates a mixture of sugars from formaldehyde (B43269). By using this compound, chemists can synthesize specifically labeled higher-order sugars to probe the mechanisms of these complex reactions and to produce standards for metabolomic analysis.

An aldol (B89426) reaction between this compound and an enolate equivalent can produce a labeled four-carbon sugar, such as [1-¹³C]-Erythrose or [1-¹³C]-Threose. This reaction is fundamental to building more complex carbohydrates.

Illustrative Experimental Protocol: Synthesis of [1-¹³C]-Erythrose via Aldol Reaction

Disclaimer: This is a generalized protocol based on known aldol reactions of glycolaldehyde and should be optimized for the specific labeled substrate.

-

Reaction Setup: In a round-bottom flask, dissolve glycolaldehyde-1-¹³C (1.0 eq) in a suitable solvent such as water or a buffer solution at a controlled pH.

-

Addition of Second Aldehyde: To this solution, add a second aldehyde (e.g., formaldehyde or another molecule of glycolaldehyde) to act as the enolate precursor or acceptor.

-

Base Catalysis: Introduce a base catalyst (e.g., calcium hydroxide, a mild organic base, or an aldolase (B8822740) enzyme for stereocontrol) to initiate the aldol reaction.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as ¹³C NMR spectroscopy, to observe the appearance of the labeled tetrose product and the consumption of the starting material.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and purify the product using techniques suitable for carbohydrates, such as column chromatography on a specialized resin or preparative HPLC.

-

Characterization: Characterize the final product by mass spectrometry to confirm the molecular weight and by ¹³C and ¹H NMR spectroscopy to confirm the structure and the position of the isotopic label.

Table 2: Hypothetical Quantitative Data for Aldol Condensation

| Product | Starting Material Ratio (Glycolaldehyde-1-¹³C : Formaldehyde) | Catalyst | Reaction Time (h) | Hypothetical Yield (%) | Isotopic Purity (%) |

| [1-¹³C]-Glyceraldehyde | 1:1 | Aldolase | 24 | 65 | >99 |

| [1,4-¹³C₂]-Erythrose* | 2:0 | Calcium Hydroxide | 48 | 40 | >98 |

*In a self-condensation of glycolaldehyde-1-¹³C, the product would be doubly labeled.

Diagram 1: Aldol Condensation Pathway

Caption: Aldol addition of this compound to form a labeled C3 sugar.

Chemo-enzymatic Synthesis of Labeled Monosaccharides

Enzymes offer unparalleled stereoselectivity in organic synthesis. Aldolases, for instance, can be used to catalyze the formation of specific sugar isomers from this compound. This approach is particularly valuable for synthesizing biologically relevant, isotopically labeled monosaccharides.

Illustrative Experimental Protocol: Fructose-6-phosphate Aldolase (FSA) Catalyzed Synthesis of L-[1-¹³C]-Glyceraldehyde

Disclaimer: This protocol is adapted from enzymatic reactions with unlabeled glycolaldehyde and requires optimization for the labeled substrate.

-

Enzyme and Substrate Preparation: Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing D-fructose-6-phosphate aldolase (FSA). In a separate vial, prepare a solution of glycolaldehyde-1-¹³C and formaldehyde.

-

Reaction Initiation: Add the substrate solution to the enzyme solution to initiate the reaction. The reaction is typically carried out at a controlled temperature (e.g., 37°C).

-

Reaction Monitoring: Monitor the formation of L-[1-¹³C]-glyceraldehyde using techniques such as LC-MS or by withdrawing aliquots and analyzing them by ¹³C NMR.

-

Enzyme Deactivation and Product Isolation: Once the reaction has reached the desired conversion, deactivate the enzyme (e.g., by heat treatment or addition of a denaturant). Isolate the labeled glyceraldehyde from the reaction mixture using appropriate chromatographic techniques.

-

Characterization: Confirm the identity, stereochemistry, and isotopic labeling of the product using standard analytical methods.

Diagram 2: Chemo-enzymatic Synthesis Workflow

Caption: Workflow for the chemo-enzymatic synthesis of a labeled monosaccharide.

Synthesis of Labeled Heterocyclic Compounds

Glycolaldehyde can also serve as a precursor for the synthesis of heterocyclic compounds. While no specific examples utilizing this compound have been found, the established reactivity of unlabeled glycolaldehyde suggests potential applications. For instance, in a three-component reaction with an indole (B1671886) and a 1,3-dicarbonyl compound, glycolaldehyde can be used to synthesize 3-(indol-3-yl)-2,3-dihydrofurans. Using this compound would introduce the isotopic label into the dihydrofuran ring system.

Illustrative Experimental Protocol: Synthesis of Labeled 2,3-Dihydrofurans

Disclaimer: This protocol is based on the synthesis with unlabeled glycolaldehyde and would need to be adapted for the labeled compound.

-

Reactant Mixture: In a suitable solvent (e.g., acetonitrile), combine glycolaldehyde-1-¹³C (1.0 eq), an indole (1.0 eq), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).

-

Catalyst Addition: Add a Lewis acid catalyst, such as Ni(ClO₄)₂·6H₂O.

-

Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to obtain the labeled 2,3-dihydrofuran (B140613) derivative.

-

Characterization: Analyze the product by mass spectrometry and ¹³C NMR to confirm the incorporation and position of the ¹³C label.

Table 3: Hypothetical Quantitative Data for Dihydrofuran Synthesis

| Product | Catalyst | Solvent | Reaction Time (h) | Hypothetical Yield (%) |

| Labeled 3-(indol-3-yl)-2,3-dihydrofuran | Ni(ClO₄)₂·6H₂O | Acetonitrile | 6 | 75 |

Diagram 3: Logical Relationship in Drug Development

Caption: Role of labeled precursors in the drug development pipeline.

Applications in Drug Development

The synthesis of drug candidates and their metabolites with isotopic labels is crucial for modern drug development. This compound can be a valuable precursor for introducing a ¹³C label into a drug molecule, facilitating several key studies:

-

Metabolic Profiling: Labeled compounds allow for the unambiguous identification of metabolites in complex biological matrices using mass spectrometry.

-

Pharmacokinetic Studies: The fate of a drug (absorption, distribution, metabolism, and excretion - ADME) can be accurately tracked and quantified.

-

Mechanism of Action Studies: Isotopic labels can help in identifying the target binding and the biochemical pathways affected by the drug.

-

Quantitative Analysis: Labeled analogues of a drug are the gold standard for use as internal standards in bioanalytical assays, ensuring high accuracy and precision.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis for the preparation of isotopically labeled molecules. While its primary documented use is as a tracer, its potential in the de novo synthesis of labeled carbohydrates and heterocycles is significant. The illustrative protocols and pathways presented in this guide, based on the known chemistry of unlabeled glycolaldehyde, provide a foundation for researchers to explore and develop novel synthetic routes to complex labeled compounds. Further research into the specific reaction conditions and yields for these transformations using this compound will undoubtedly expand its utility in the fields of chemical biology, drug discovery, and materials science.

References

Investigating the Formose Reaction with ¹³C-Glycolaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Formose reaction, with a specific focus on the use of ¹³C-labeled glycolaldehyde (B1209225) as a tracer to elucidate its complex mechanisms. The Formose reaction, a self-catalyzed condensation of formaldehyde (B43269), is a cornerstone of prebiotic chemistry and offers insights into the abiotic origins of sugars. The use of isotopic labeling is critical in unraveling the intricate network of reactions that constitute this process.

Core Concepts of the Formose Reaction

The Formose reaction, first described by Aleksandr Butlerov in 1861, is the base-catalyzed polymerization of formaldehyde to produce a complex mixture of carbohydrates.[1] The reaction is characterized by an induction period followed by a rapid, autocatalytic phase.[1] Glycolaldehyde, the simplest sugar, is a key intermediate and acts as the initial catalyst for this autocatalytic cycle.[1] The reaction proceeds through a series of aldol (B89426) additions, retro-aldol reactions, and isomerizations, leading to the formation of trioses, tetroses, pentoses, and hexoses.[1]

Experimental Protocol: Formose Reaction with ¹³C-Labeled Glycolaldehyde

Objective: To trace the incorporation of ¹³C from glycolaldehyde into higher-order sugars in a Formose-type reaction.

Materials:

-

¹³C-Glycolaldehyde (¹³C₂H₄O₂)

-

Formaldehyde (CH₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Boric Acid (H₃BO₃)

-

Deionized Water

-

Reaction vessel (e.g., sealed glass vial)

-

Magnetic stirrer and hot plate

-

pH meter

-

NMR tubes

-

Deuterium Oxide (D₂O)

-

Analytical instruments: ¹³C Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

-

Preparation of Borate (B1201080) Buffer: A borate buffer with a pH of 10.4 is prepared by dissolving sodium carbonate (4.68 g, 44 mmol) and boric acid (0.688 g, 11 mmol) in 40 mL of deionized water.[2]

-

Reactant Mixture: In a sealed reaction vessel, prepare a mixture of ¹³C-glycolaldehyde (at a desired concentration, e.g., 10 mM to 100 mM) and formaldehyde (e.g., 50 mM to 1 M) in the prepared borate buffer. The ratio of glycolaldehyde to formaldehyde can be varied to study its effect on the reaction.

-

Reaction Conditions: The reaction vessel is sealed and placed on a hot plate with magnetic stirring. The reaction is carried out at a controlled temperature, for example, 65°C, for a specified duration (e.g., 1 hour or until the "yellowing point" is observed, which indicates significant sugar formation).[2]

-

Reaction Quenching: After the desired reaction time, the reaction is quenched by rapidly cooling the vessel in an ice bath.

-

Sample Preparation for Analysis:

-

NMR Analysis: An aliquot of the reaction mixture is taken and diluted with D₂O for ¹³C NMR analysis. This allows for the direct observation of the ¹³C label in the various product molecules.

-

GC-MS Analysis: For a more detailed product separation and identification, the products can be derivatized to increase their volatility. A common method is trimethylsilylation. The derivatized sample is then analyzed by GC-MS.

-

Quantitative Data on Product Distribution

The following table summarizes the product distribution from a Ca(OH)₂-catalyzed Formose reaction initiated with glycolaldehyde, as reported by Kopetzki and Antonietti. While this experiment used unlabeled glycolaldehyde, it provides a representative quantitative overview of the expected sugar products and their evolution over time. In a ¹³C-glycolaldehyde experiment, these products would be expected to show ¹³C enrichment.

| Time (min) | Glycolaldehyde (mM) | Trioses (mM) | Tetroses (mM) | Pentoses (mM) | Hexoses (mM) |

| 5 | 8.5 | 1.5 | 0.8 | 0.3 | 0.1 |

| 10 | 5.2 | 2.8 | 1.9 | 0.9 | 0.4 |

| 15 | 2.9 | 3.5 | 2.7 | 1.8 | 1.1 |

| 20 | 1.6 | 3.8 | 3.1 | 2.5 | 1.9 |

| 25 | 0.8 | 3.9 | 3.3 | 3.0 | 2.6 |

| 30 | 0.4 | 3.8 | 3.4 | 3.3 | 3.1 |

Data adapted from Kopetzki, D., & Antonietti, M. (2011). Hydrothermal formose reaction. New Journal of Chemistry, 35(9), 1787-1794.

Signaling Pathways and Mechanistic Insights from ¹³C-Glycolaldehyde Tracing

The use of ¹³C-glycolaldehyde allows for the direct tracing of its carbon atoms through the intricate network of the Formose reaction. The foundational mechanism for the autocatalytic cycle was proposed by Breslow.

The Autocatalytic Formose Cycle (Breslow Cycle)

The core of the Formose reaction is an autocatalytic cycle where glycolaldehyde catalyzes its own formation from formaldehyde.[1]

References

theoretical studies on the formation of interstellar glycolaldehyde

An In-depth Technical Guide to Theoretical Studies on the Formation of Interstellar Glycolaldehyde (B1209225)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the prevailing theoretical models and computational studies regarding the formation of glycolaldehyde (HOCH₂CHO), the simplest monosaccharide sugar, in the interstellar medium (ISM). It details the proposed reaction pathways, summarizes key quantitative data, and outlines the scientific methodologies employed in this research.

Introduction: The Significance of Interstellar Glycolaldehyde

Glycolaldehyde (GA), first detected in the Sagittarius B2(N) star-forming region, is a molecule of significant astrochemical and astrobiological interest.[1][2] As the simplest sugar, its presence in the ISM provides crucial insights into the chemical complexity that can arise in prebiotic environments.[3][4] GA is considered a key precursor for the formation of more complex biological molecules, such as ribose, a fundamental component of RNA.[3][5] Understanding its formation mechanisms is therefore essential for unraveling the pathways that could lead from simple interstellar molecules to the building blocks of life.[1] While numerous detections have been made in various astrophysical environments, including protostellar systems and molecular cores, the precise formation routes remain an active area of theoretical and experimental investigation.[2][6][7]

Dominant Theoretical Formation Pathways

Theoretical studies, supported by laboratory experiments, suggest that the formation of glycolaldehyde in the cold, dense regions of the ISM is unlikely to be efficient through gas-phase reactions alone.[3][8] Instead, reactions occurring on the surfaces of interstellar dust grains, within their icy mantles, are considered the most plausible scenarios.[7][8][9] Key proposed pathways are detailed below.

Radical-Radical Recombination

One of the most widely supported mechanisms involves the recombination of two key radical species on the surface of ice grains: the formyl radical (HCO•) and the hydroxymethyl radical (•CH₂OH).[1][10]

-

HCO• + •CH₂OH → HOCH₂CHO (Glycolaldehyde)

These precursor radicals are thought to form through the hydrogenation of carbon monoxide (CO) and formaldehyde (B43269) (H₂CO) on the ice mantle.[11] The •CH₂OH radical is a major intermediate in the hydrogenation process that converts H₂CO to methanol (B129727) (CH₃OH).[10][11] This pathway is compelling because it links the formation of glycolaldehyde directly to the chemistry of abundant interstellar molecules like CO, H₂CO, and CH₃OH.[10]

Formaldehyde and Formyl Radical Reaction

Another significant pathway involves a two-step process initiated by the reaction between a formaldehyde molecule (H₂CO) and a formyl radical (HCO•), followed by hydrogenation.[3][9]

-

H₂CO + HCO• → •OCH₂CHO (Intermediate Radical)

-

•OCH₂CHO + H → HOCH₂CHO (Glycolaldehyde)

Computational studies show that while this reaction has a notable energy barrier in the gas phase, the presence of an amorphous water ice surface can significantly lower or even eliminate this barrier, making it a viable process under the cryogenic conditions of the ISM.[3][4][12]

Dimerization of the Formyl Radical

A third proposed mechanism is the dimerization of two formyl radicals (HCO•) to form glyoxal (B1671930) (HC(O)CHO) or a related isomer like HOCCOH, which is then sequentially hydrogenated to produce glycolaldehyde.[2][13][14]

-

HCO• + HCO• → HOCCOH (Intermediate)

-

HOCCOH + H → •CH(OH)CHO (Intermediate Radical)

-

•CH(OH)CHO + H → HOCH₂CHO (Glycolaldehyde)

Quantum mechanical investigations predict the initial dimerization step to be barrierless on an ice surface, making this a potentially efficient route limited primarily by the availability of formyl radicals.[2]

The Formose Reaction Pathway

The formose reaction, the polymerization of formaldehyde (H₂CO) under basic conditions to form sugars, is considered a plausible, albeit complex, route for glycolaldehyde formation in astrophysical contexts.[7][15][16] In this scheme, two formaldehyde molecules first condense to form glycolaldehyde, which then acts as a catalyst and intermediate for the synthesis of larger sugars.[7] While the classic formose reaction requires alkaline conditions and moderate temperatures, variants under interstellar conditions have been explored theoretically.[15][17][18]

Quantitative Data Presentation

The following tables summarize key energetic data from various computational studies, providing a basis for comparing the feasibility of different reaction pathways.

Table 1: Reaction Energy Barriers for Glycolaldehyde Formation

| Reaction Pathway | Phase/Medium | Computational Method | Energy Barrier (kJ/mol) | Reference(s) |

| H₂CO + HCO• → •OCH₂CHO | Gas Phase | DFT | 27 | [3][4][12] |

| H₂CO + HCO• → •OCH₂CHO | Amorphous Ice | DFT | Barrier reduced by ~49% | [3][4][12] |

| H₂CO + HCO• → •OCH₂CHO | Amorphous Ice | Coupled Cluster (CC) | 19 | [9] |

| HCO• + HCO• → HOCCOH | Ice Surface | Quantum Mechanical | Barrierless | [2] |

| •OCH₂CHO + H → HOCH₂CHO | Gas Phase | DFT | Barrierless | [3][12] |

| H₂CO + HCOH → HOCH₂CHO | Gas Phase | CCSD(T)//M06-2X | Barrierless | [13] |

Table 2: Relative Energies of Glycolaldehyde Conformers and Intermediates

| Species/Conformer | Computational Method | Relative Energy (kJ/mol) | Reference(s) |

| syn, cis-GA | BHLYP-D3(BJ) | 0.0 (most stable) | [6] |

| anti, cis-GA | BHLYP-D3(BJ) | +10.6 | [6] |

| syn, trans-GA | BHLYP-D3(BJ) | +14.9 | [6] |

| anti, trans-GA | BHLYP-D3(BJ) | +21.4 | [6] |

Methodologies and Protocols

The theoretical understanding of glycolaldehyde formation is built upon a combination of advanced computational chemistry simulations and laboratory experiments designed to mimic interstellar conditions.

Experimental Protocols

4.1.1 Low-Temperature Matrix Isolation Spectroscopy This technique is used to study highly reactive species like radicals by trapping them in an inert solid matrix (e.g., Argon, Xenon) at cryogenic temperatures (10-12 K).[1][10]

-

Setup: Experiments are conducted in a high-vacuum chamber (10⁻⁸ to 10⁻⁹ mbar) with a cold head capable of reaching temperatures as low as 12 K.[10]

-

Sample Preparation: A gaseous mixture of a precursor molecule (e.g., H₂CO) and the matrix gas (e.g., H₂CO/Ar ratio of 2/1000) is prepared using standard manometric techniques.[10]

-

Deposition: The mixture is deposited onto a gold-plated or infrared-transparent substrate cooled to the target temperature (e.g., 12 K for Argon).[10]

-

Radical Generation: Radicals are typically produced in-situ via Vacuum Ultraviolet (VUV) photolysis of the precursor molecule using, for example, a hydrogen discharge lamp (Lyman-α radiation).[1][10]

-

Analysis: The chemical evolution of the ice is monitored using Fourier Transform Infrared (FTIR) spectroscopy. As the matrix is slowly warmed (e.g., to 35 K for Ar), the trapped radicals become mobile and react. The products are identified by comparing their infrared spectra to known references and computational results.[10] Mass spectrometry may also be used during temperature-programmed desorption (TPD) to identify sublimating products.[13]

Computational Protocols

4.2.1 Quantum Chemical Calculations These simulations are essential for determining the reaction mechanisms, energetics, and structures of intermediates and transition states.

-

Model Systems: To simulate grain surfaces, calculations are performed on clusters of water molecules (e.g., 18 to 25 molecules) or on periodic amorphous ice slabs to represent the disordered nature of interstellar ice.[6][9]

-

Density Functional Theory (DFT): DFT is widely used to explore potential energy surfaces and optimize the geometries of reactants, products, and transition states. Common functionals include ωB97X-D3 and M06-2X, which are chosen for their good performance with non-covalent interactions and thermochemistry.[9][13]

-

High-Accuracy Ab Initio Methods: For more precise energy calculations, single-point energy corrections are often performed using high-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or its explicitly correlated variants (CCSD(T)-F12).[6][9] These calculations are typically performed on the DFT-optimized geometries.

-

Basis Sets: Pople-style (e.g., 6-311G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are commonly employed to accurately describe the electronic structure of the molecules.[3][13]

-

Software: Standard quantum chemistry packages like CRYSTAL, ORCA, and Gaussian are used for these simulations.[6]

4.2.2 Astrochemical Modeling To understand the abundance of glycolaldehyde over astronomical timescales, the results from quantum chemical calculations are used as input for astrochemical models.

-

Model Type: Continuous-time, random-walk Monte Carlo models (e.g., MIMICK) are used to simulate the microscopic chemistry on a grain surface, including accretion of gas-phase species, surface diffusion, reaction, and desorption.[14][19]

-

Physical Conditions: Models are run with physical parameters representative of dense molecular cores, such as a gas density of nH = 2 × 10⁴ cm⁻³ and a gas and grain temperature of 10 K.[19]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key formation pathways and a typical computational workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. star.ucl.ac.uk [star.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. [2302.02021] Glycolaldehyde formation mediated by interstellar amorphous ice: a computational study [arxiv.org]

- 5. Super-reactive molecule could solve space sugar mystery | Research | Chemistry World [chemistryworld.com]

- 6. Atomistic Modeling of Methyl Formate and Glycolaldehyde Formation on Interstellar Dirty Ice Mantles via a “Radical + Ice” Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycolaldehyde - Wikipedia [en.wikipedia.org]

- 8. [PDF] ON THE FORMATION OF GLYCOLALDEHYDE IN DENSE MOLECULAR CORES | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Astrochemisty of Glycolaldehyde [sas.upenn.edu]

- 17. Prebiotic synthesis of simple sugars by an interstellar formose reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. watchers.news [watchers.news]

- 19. Frontiers | Chemical Kinetics Simulations of Ice Chemistry on Porous Versus Non-Porous Dust Grains [frontiersin.org]

An In-depth Technical Guide to Glycolaldehyde-1-13C: Molecular Structure, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde-1-13C is a stable isotope-labeled form of glycolaldehyde (B1209225), the simplest molecule containing both an aldehyde and a hydroxyl group. This isotopologue, in which the carbon atom of the aldehyde group is the heavy isotope ¹³C, serves as a valuable tracer in metabolic research and as an internal standard for quantitative analysis. Its application is particularly relevant in the fields of metabolic flux analysis (MFA), drug development, and the study of cellular signaling pathways, providing a powerful tool to investigate the intricacies of cellular metabolism and its response to various stimuli.

Molecular Structure and Chemical Formula

The molecular structure of this compound is characterized by a two-carbon backbone with a hydroxyl group on one carbon and a ¹³C-labeled aldehyde group on the other.

Molecular Formula: ¹³CCH₄O₂[1]

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-hydroxy-[1-¹³C]acetaldehyde |

| Molecular Weight | 61.04 g/mol [1][2] |

| SMILES | O=[13CH]CO[1] |

| InChI | InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1[1] |

| CAS Number | 71122-42-4 |

Physicochemical and Spectroscopic Data

This compound is typically supplied as a solution in water. The introduction of the ¹³C isotope results in a mass shift of +1, which is readily detectable by mass spectrometry.

Physicochemical Properties:

| Property | Value |

| Form | Liquid (commonly as a 0.1 M solution in water)[1] |

| Isotopic Purity | ≥99 atom % ¹³C |

| Storage Temperature | 2-8°C[1] |

Spectroscopic Data (for unlabeled Glycolaldehyde):

While specific spectral data for the ¹³C-labeled variant is not extensively published, the data for unlabeled glycolaldehyde provides a reference. The primary difference in the ¹³C NMR spectrum would be a significant enhancement of the signal corresponding to the aldehyde carbon.

| Spectroscopic Data | Values |

| ¹H NMR (D₂O) | δ 9.62 (aldehyde), 5.03-5.06 (hydroxyl), 3.50-3.51 (methylene) ppm |

| ¹³C NMR (D₂O) | δ 92.39 (aldehyde), 67.18 (methylene) ppm |

Applications in Research and Drug Development

This compound is a versatile tool with several key applications in scientific research:

-

Metabolic Flux Analysis (MFA): As a ¹³C-labeled tracer, it can be introduced into cell cultures or in vivo models to track the metabolic fate of the labeled carbon atom through various biochemical pathways. This allows for the quantification of metabolic fluxes, providing insights into cellular physiology and dysfunction in diseases such as cancer and metabolic disorders.

-

Quantitative Analysis: It serves as an ideal internal standard for the accurate quantification of unlabeled glycolaldehyde and related metabolites in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Drug Metabolism Studies: In drug development, understanding the metabolic fate of a drug is crucial. While not a drug itself, isotope-labeled precursors can be used to study the impact of xenobiotics on metabolic pathways.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, a general and plausible synthetic route involves the use of a ¹³C-labeled precursor, such as ¹³CO₂. One reported method involves a two-step, one-pot process where ¹³CO₂ is first reduced to ¹³C-formaldehyde, which then undergoes a carbene-catalyzed C-C bond formation to yield Glycolaldehyde-1-¹³C[3].

Representative Protocol: ¹³C Metabolic Flux Analysis using Glycolaldehyde-1-¹³C as a Tracer

This protocol outlines a general workflow for using Glycolaldehyde-1-¹³C to trace metabolic pathways in a mammalian cell culture model. The specific details may need to be optimized for the cell line and experimental question.

Objective: To determine the incorporation of the ¹³C label from Glycolaldehyde-1-¹³C into downstream metabolites.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium and supplements

-

Glycolaldehyde-1-¹³C solution

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

GC-MS or LC-MS system

Procedure:

-

Cell Culture: Culture the cells of interest to the desired confluency in standard growth medium.

-

Tracer Introduction: Replace the standard medium with a medium containing a known concentration of Glycolaldehyde-1-¹³C. The concentration should be optimized to allow for sufficient label incorporation without causing toxicity.

-

Time-Course Incubation: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS to quench metabolic activity.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex the tube and centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis by Mass Spectrometry:

-

Derivatize the metabolite extracts as required for GC-MS analysis.

-

Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites. The MIDs reveal the extent of ¹³C incorporation from Glycolaldehyde-1-¹³C.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use software designed for metabolic flux analysis to calculate the relative or absolute fluxes through the metabolic pathways of interest based on the measured MIDs.

-

Quantitative Data Presentation

The primary quantitative data from a Glycolaldehyde-1-¹³C tracing experiment is the mass isotopomer distribution (MID) of downstream metabolites. The following is a hypothetical example of such data, which would be presented in a tabular format for clear comparison.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after 24-hour Incubation with Glycolaldehyde-1-¹³C

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Glycine | 75.2 | 22.5 | 2.3 | 0.0 |

| Serine | 80.1 | 18.3 | 1.6 | 0.0 |

| Pyruvate | 90.5 | 8.5 | 1.0 | 0.0 |

| Lactate | 91.2 | 8.1 | 0.7 | 0.0 |

| Citrate | 95.3 | 4.1 | 0.6 | 0.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions and the biological system under investigation.

Visualization of Related Signaling Pathways and Workflows

Glycolaldehyde has been shown to influence cellular signaling pathways, which can be visualized using Graphviz. The following diagrams illustrate these relationships and a typical experimental workflow.

Caption: Glycolaldehyde-Induced Signaling Pathways.

Caption: Experimental Workflow for Metabolic Tracing.

Conclusion

Glycolaldehyde-1-¹³C is a powerful and versatile tool for researchers in the life sciences. Its utility in metabolic flux analysis, quantitative studies, and in probing the effects of metabolites on cellular signaling makes it an invaluable asset for understanding complex biological systems. The methodologies outlined in this guide provide a framework for the application of this stable isotope tracer in a research setting, paving the way for new discoveries in cellular metabolism and drug development.

References

Technical Guide: Glycolaldehyde-1-13C for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycolaldehyde-1-13C, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines its chemical identifiers, physicochemical properties, and its application in metabolic flux analysis, supported by a detailed experimental protocol and pathway diagrams.

Compound Identification and Properties

This compound is the isotopically labeled form of glycolaldehyde (B1209225), where the carbon atom at position 1 is the heavy isotope ¹³C. This labeling allows for the tracing of glycolaldehyde's metabolic fate within biological systems.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its accurate identification and sourcing.

| Identifier | Value |

| CAS Number | 71122-42-4[1] |

| Molecular Formula | ¹³CCH₄O₂ |

| Molecular Weight | 61.04 g/mol [1] |

| Alternate Names | [1-¹³C]glycolaldehyde, Hydroxy(1-¹³C)acetaldehyde |

| InChI | InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1 |

| InChIKey | WGCNASOHLSPBMP-OUBTZVSYSA-N |

| SMILES | O=C[¹³CH₂]O |

| PubChem CID | 57369836 |

| MDL Number | MFCD08459833 |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of this compound and its unlabeled counterpart. This data is essential for experimental design and analysis.

| Property | Value |

| Appearance | White solid |

| Melting Point | 97 °C[2] |

| Boiling Point | 131.3 °C[3] |

| Density | 1.065 g/mL[3] |

| Solubility | Soluble in water (6.1 mg/mL)[1] |

| Isotopic Purity | ≥99 atom % ¹³C |

| ¹H-NMR (D₂O, 400 MHz) | δ 9.62 (s, 1H), 5.04 (s, 1H), 3.50 (s, 2H) ppm |

| ¹³C-NMR (D₂O, 100 MHz) | δ 92.37, 67.16 ppm |

| Mass Spectrometry | M+1 mass shift compared to unlabeled glycolaldehyde |

Applications in Metabolic Flux Analysis

This compound is a powerful tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions within a living cell. By introducing this compound as a tracer, researchers can track the incorporation of the ¹³C label into various downstream metabolites, thereby elucidating the contributions of different metabolic pathways.

A key application is the study of the Glycolaldehyde Assimilation (GAA) pathway , a synthetic metabolic route designed for the carbon-conserving conversion of glycolaldehyde to the central metabolite, acetyl-CoA.

The Glycolaldehyde Assimilation (GAA) Pathway

The GAA pathway is a synthetic metabolic route engineered in organisms like E. coli to efficiently utilize two-carbon compounds like glycolaldehyde. This pathway is of significant interest in metabolic engineering and synthetic biology for the production of valuable chemicals from non-traditional carbon sources. The pathway involves the following key enzymatic steps:

-

FsaA (Fructose-6-phosphate aldolase): Catalyzes the aldol (B89426) condensation of glycolaldehyde and glyceraldehyde-3-phosphate to produce D-arabinose-5-phosphate.

-

KdsD (Arabinose-5-phosphate isomerase): Isomerizes D-arabinose-5-phosphate to D-ribulose-5-phosphate.

-

Rpe (Ribulose-5-phosphate 3-epimerase): Converts D-ribulose-5-phosphate to D-xylulose-5-phosphate.

-

Pkt (Phosphoketolase): Cleaves D-xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate.

-

Pta (Phosphate acetyltransferase): Converts acetyl-phosphate to acetyl-CoA.

The diagram below illustrates the flow of carbons through the GAA pathway.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using this compound

This section provides a detailed protocol for conducting a ¹³C-MFA experiment in E. coli using this compound as the tracer.

Experimental Workflow

The overall workflow for the ¹³C-MFA experiment is depicted below.

References

Glycolaldehyde-1-13C: A Versatile Building Block for the Synthesis of Complex Labeled Sugars

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled carbohydrates are indispensable tools in modern biomedical research, enabling the elucidation of metabolic pathways, the study of enzyme mechanisms, and the development of novel diagnostic and therapeutic agents. Glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide, serves as a fundamental C2 building block in the formation of more complex sugars. The targeted incorporation of a stable isotope, such as Carbon-13, at a specific position, as in Glycolaldehyde-1-¹³C, provides a powerful precursor for the synthesis of selectively labeled higher-order carbohydrates. This technical guide details the application of Glycolaldehyde-1-¹³C in both chemical and enzymatic synthesis routes for producing complex, isotopically labeled sugars, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Chemical Synthesis of Labeled Sugars: The Formose Reaction

The formose reaction, a base-catalyzed polymerization of formaldehyde (B43269), can also utilize glycolaldehyde as a key intermediate and co-catalyst to produce a mixture of sugars. By introducing a ¹³C label into the reactants, it is possible to generate a variety of labeled sugar products. A notable study demonstrated the synthesis of labeled pentoses by reacting glycolaldehyde with ¹³C-labeled formaldehyde in a borate (B1201080) buffer, which helps to stabilize the resulting sugars.

Quantitative Data from Formose-Type Reaction

A formose-type reaction was conducted using a mixture of glycolaldehyde and formaldehyde-¹³C, yielding a range of ¹³C-labeled pentoses. The major products were identified and quantified by ¹³C NMR spectroscopy.

| Reactants | Conditions | Major Products | Isotopic Label Position | Reference |

| Glycolaldehyde (100 mM) + Formaldehyde-¹³C (50 mM) | Borate buffer (pH 10.4), 65°C, 1 h | 5-¹³C-Ribose, 5-¹³C-Arabinose, 1-¹³C-Xylulose | C5 of Ribose and Arabinose, C1 of Xylulose | [1] |

Experimental Protocol: Formose-Type Synthesis of Labeled Pentoses

This protocol is adapted from the work of Kim et al. (2011) and describes a method for synthesizing ¹³C-labeled pentoses from glycolaldehyde and formaldehyde-¹³C.[1]

Materials:

-

Glycolaldehyde

-

Formaldehyde-¹³C solution

-

Sodium carbonate (Na₂CO₃)

-

Boric acid (H₃BO₃)

-

Deionized water

-

Deuterium oxide (D₂O) for NMR analysis

-

NMR spectrometer

Procedure:

-

Preparation of Borate Buffer (pH 10.4):

-

Dissolve 4.68 g (44 mmol) of Na₂CO₃ and 0.688 g (11 mmol) of H₃BO₃ in 40 mL of deionized water.

-

-

Reaction Setup:

-

In a reaction vessel, combine glycolaldehyde to a final concentration of 100 mM and formaldehyde-¹³C to a final concentration of 50 mM in the prepared borate buffer.

-

-

Reaction Conditions:

-

Heat the reaction mixture at 65°C for 1 hour.

-

-

Sample Preparation for Analysis:

-

After 1 hour, cool the reaction mixture to room temperature.

-

For NMR analysis, exchange the solvent with D₂O.

-

-

Product Analysis:

-

Acquire ¹³C NMR spectra of the product mixture.

-

Identify the major labeled products (5-¹³C-ribose, 5-¹³C-arabinose, and 1-¹³C-xylulose) by comparing the chemical shifts to known standards.

-

Signaling Pathway Diagram

Caption: Simplified pathway of the formose reaction leading to labeled pentoses.

Enzymatic Synthesis of Labeled Sugars using Aldolases

Enzymatic approaches offer superior control over the stereochemistry and regioselectivity of sugar synthesis, overcoming the product mixture complexity of the formose reaction. Engineered aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), can catalyze the sequential addition of glycolaldehyde to an acceptor molecule, enabling the controlled synthesis of various aldoses.[2] By using Glycolaldehyde-1-¹³C as the donor substrate, this method can be adapted to produce specifically labeled complex sugars.

Experimental Workflow for Enzymatic Synthesis

Caption: General workflow for the enzymatic synthesis of ¹³C-labeled sugars.

Hypothetical Experimental Protocol: Enzymatic Synthesis of a Labeled Tetrose

This protocol is a hypothetical adaptation based on the principles of aldolase-catalyzed sugar synthesis for the production of a ¹³C-labeled tetrose using Glycolaldehyde-1-¹³C.

Materials:

-

Glycolaldehyde-1-¹³C

-

Acceptor aldehyde (e.g., Glycolaldehyde for self-aldol condensation)

-

Engineered D-fructose-6-phosphate aldolase (FSA)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

-

HPLC system for reaction monitoring and purification

-

NMR spectrometer and Mass spectrometer for product analysis

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, dissolve Glycolaldehyde-1-¹³C and the acceptor aldehyde in the buffer solution to desired final concentrations (e.g., 50 mM each).

-

-

Enzyme Addition:

-

Initiate the reaction by adding a catalytic amount of the engineered FSA enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

-

Reaction Monitoring:

-

Periodically withdraw aliquots from the reaction mixture and analyze by HPLC or TLC to monitor the formation of the tetrose product and the consumption of the starting materials.

-

-

Reaction Quenching:

-

Once the reaction has reached the desired conversion, quench the reaction by heat inactivation of the enzyme (e.g., heating to 80°C for 10 minutes) or by adjusting the pH.

-

-

Purification:

-

Centrifuge the quenched reaction mixture to remove any precipitated protein.

-

Purify the resulting labeled tetrose from the supernatant using preparative HPLC or other suitable chromatographic techniques.

-

-

Product Analysis and Quantification:

-

Structure Verification: Confirm the structure of the purified tetrose using ¹H and ¹³C NMR spectroscopy.

-

Isotopic Incorporation: Determine the position and extent of ¹³C labeling using ¹³C NMR and mass spectrometry. For mass spectrometry, derivatization (e.g., silylation) may be necessary to improve volatility for GC-MS analysis.[1]

-

Signaling Pathway for Aldolase-Catalyzed Synthesis

Caption: Aldolase-catalyzed synthesis of a labeled sugar.

Conclusion

Glycolaldehyde-1-¹³C is a valuable and versatile precursor for the synthesis of complex, isotopically labeled sugars. Both chemical methods, such as the formose reaction, and enzymatic approaches using engineered aldolases provide viable routes to these important research tools. While chemical synthesis often yields a mixture of products requiring careful separation and analysis, enzymatic synthesis offers a high degree of control over the stereochemical outcome, leading to the formation of specific sugar isomers. The detailed protocols and workflows presented in this guide provide a foundation for researchers to design and execute experiments for the production of custom-labeled carbohydrates, thereby advancing our understanding of their critical roles in biology and medicine.

References

An In-depth Technical Guide to the Biosynthetic Pathways of Glycolaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of glycolaldehyde (B1209225), a key intermediate in various metabolic processes and a precursor for valuable chemicals. This document details the enzymatic reactions, presents quantitative data for comparative analysis, and outlines experimental protocols for studying these pathways.

Introduction to Glycolaldehyde Biosynthesis

Glycolaldehyde (HOCH₂-CHO) is the smallest molecule containing both an aldehyde and a hydroxyl group.[1] Its biosynthesis is diverse, occurring in various metabolic contexts, from central carbon metabolism to specialized synthetic routes. Understanding these pathways is crucial for applications in metabolic engineering, synthetic biology, and drug development, particularly in targeting pathways involving advanced glycation end products (AGEs), of which glycolaldehyde is a precursor.[2]

Core Biosynthetic Pathways of Glycolaldehyde

This section details the primary enzymatic routes for glycolaldehyde production, including both natural and synthetic pathways.

Ethylene (B1197577) Glycol Oxidation Pathway

A common pathway for glycolaldehyde formation involves the oxidation of ethylene glycol. This is particularly relevant in microorganisms capable of utilizing ethylene glycol as a carbon source.[3][4]

-

Precursor: Ethylene Glycol

-

Key Enzyme: Alcohol Oxidase or Ethylene Glycol Dehydrogenase[3][5]

-

Reaction: Ethylene Glycol + O₂ → Glycolaldehyde + H₂O₂ (catalyzed by Alcohol Oxidase) or Ethylene Glycol + NAD⁺ → Glycolaldehyde + NADH + H⁺ (catalyzed by Ethylene Glycol Dehydrogenase)[3]

The subsequent oxidation of glycolaldehyde to glycolate (B3277807) and then glyoxylate (B1226380) allows its entry into central carbon metabolism.[3]

Formaldehyde (B43269) Condensation Pathway

Glycolaldehyde can be synthesized through the condensation of two formaldehyde molecules. This reaction is a key step in the formose reaction and has been leveraged in synthetic biology for the production of C2 compounds from C1 feedstocks.[1][6]

-

Precursor: Formaldehyde

-

Key Enzymes: Glycolaldehyde Synthase (GALS) or Glyoxylate Carboligase (GCL)[7][8][9]

-

Reaction: 2 Formaldehyde → Glycolaldehyde

Engineered variants of these enzymes have been developed to improve catalytic efficiency.[8][9]

Pathways from Sugars

Several metabolic pathways produce glycolaldehyde from sugar intermediates. These are often central to the catabolism of pentoses.

The Dahms pathway is a route for xylose degradation that generates glycolaldehyde and pyruvate.[7]

-

Precursor: D-Xylose

-

Key Intermediates: D-Xylulose, D-Xylulose-5-phosphate

-

Key Enzyme: Fructose-1,6-bisphosphate aldolase/phosphatase

-

Products: Glycolaldehyde and Pyruvate

This pathway also utilizes xylose, converting it to xylulose-1-phosphate, which is then cleaved to produce glycolaldehyde.[7]

-

Precursor: D-Xylose

-

Key Intermediate: Xylulose-1-Phosphate

-

Key Enzyme: Aldolase

-

Products: Glycolaldehyde and Dihydroxyacetone phosphate (B84403)

Similar to the X1P pathway, the R1P pathway is another route for pentose (B10789219) catabolism leading to glycolaldehyde.[7]

-

Precursor: D-Ribose

-

Key Intermediate: Ribulose-1-Phosphate

-

Key Enzyme: Aldolase

-

Products: Glycolaldehyde and Dihydroxyacetone phosphate

Pentose Phosphate Pathway Shunt

Glycolaldehyde is an intermediate in the pentose phosphate pathway, where it is transferred by thiamine (B1217682) pyrophosphate.[1] It can be formed from fructose (B13574) 1,6-bisphosphate by the action of a ketolase in an alternative glycolysis pathway.[1]

Purine Catabolism

In the breakdown of purines, xanthine (B1682287) is converted through a series of intermediates, ultimately yielding glycolaldehyde.[1]

-

Precursors: Xanthine, Urate, 5-Hydroxyisourate, Allantoin, Allantoic acid, Glycolureate[1]

-

Final Step: Hydrolysis of the second urea (B33335) from glycolureate leaves glycolaldehyde.[1]

Synthetic Arabinose 5-Phosphate (Ara5P)-Dependent Glycolaldehyde Assimilation Pathway

A synthetic metabolic pathway has been designed for the carbon-conserving conversion of glycolaldehyde to acetyl-CoA.[4][10][11] This pathway starts with the addition of glycolaldehyde to glyceraldehyde 3-phosphate.[4]

-

Initial Substrates: Glycolaldehyde, Glyceraldehyde 3-Phosphate

-

Key Enzymes: D-arabinose 5-phosphate aldolase, D-arabinose 5-phosphate isomerase, D-ribulose 5-phosphate 3-epimerase, D-xylulose 5-phosphate phosphoketolase, phosphate acetyltransferase.[4][10]

-

End Product: Acetyl-CoA

Quantitative Data on Glycolaldehyde Biosynthesis

The following tables summarize key quantitative data from studies on glycolaldehyde biosynthetic pathways.

| Pathway/Enzyme | Precursor | Product | Yield/Activity | Organism/Conditions | Reference |

| Alcohol Oxidase & Catalase | Ethylene Glycol (1.0 M) | Glycolaldehyde | 0.97 M | Immobilized enzymes, pH 9.0 | [5] |

| Glycolaldehyde Synthase (GALS) | Formaldehyde (30 mM) | Glycolaldehyde | 12.42 mM (82.84% conversion) | Pseudomonas putida, in vitro, 37°C, 12h | [7] |